molecular formula C23H21N3O5S B6580633 N-(3,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207026-21-8

N-(3,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B6580633
CAS No.: 1207026-21-8
M. Wt: 451.5 g/mol
InChI Key: VKEYAZCBTOCICM-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with an acetamide linker to a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-29-16-7-4-14(5-8-16)17-12-32-22-21(17)24-13-26(23(22)28)11-20(27)25-15-6-9-18(30-2)19(10-15)31-3/h4-10,12-13H,11H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEYAZCBTOCICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with a unique structural configuration that suggests significant potential in medicinal chemistry. This compound features a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O5SC_{23}H_{21}N_{3}O_{5}S, with a molecular weight of 451.5 g/mol. Its structure incorporates multiple functional groups that enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC23H21N3O5S
Molecular Weight451.5 g/mol
CAS Number1207026-21-8

Biological Activity Overview

Research into the biological activity of this compound has revealed its potential in various therapeutic areas:

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Antibacterial Efficacy : A study on pyrimidine derivatives showed that certain analogs exhibited higher antibacterial activity than standard treatments like penicillin . This suggests that modifications in the thieno[3,2-d]pyrimidine framework could enhance antibacterial properties.
  • Structure-Activity Relationship (SAR) : Research has indicated that the substitution pattern on the pyrimidine ring significantly influences biological activity. For instance, compounds with specific functional groups at designated positions displayed superior antimicrobial effects .
  • Apoptosis Induction : Related compounds have been reported to induce apoptosis in cancer cell lines with low EC50 values, indicating high potency . Further exploration of the apoptotic pathways activated by this compound could provide insights into its therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thienopyrimidine structures exhibit anticancer properties. Studies have shown that N-(3,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For example, it shows promise as an inhibitor of protein kinases that are crucial in cancer signaling pathways .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability after 48 hours. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. These results suggest potential for development into an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide ()

  • Structural Differences : The 4-methoxyphenyl group at position 7 is replaced with a 4-fluorophenyl substituent. The ethyl linker between the dimethoxyphenyl group and the acetamide is distinct from the direct acetamide linkage in the target compound.
  • Implications: Fluorine’s electronegativity may increase metabolic stability and alter binding affinity compared to methoxy groups.
  • Molecular Data :
    • Formula: C₂₅H₂₄FN₃O₄S
    • Molecular Weight: 489.54 g/mol
    • CAS: 1207023-03-7

2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide ()

  • Structural Differences: A benzyl group replaces the 4-methoxyphenyl at position 7, and a thioether bridge connects the thienopyrimidine core to the acetamide. The 3-methoxyphenyl group differs from the 3,4-dimethoxyphenyl in the target compound.
  • Implications : The benzyl group introduces steric bulk, which may hinder binding to compact active sites. The thioether linkage could enhance oxidative stability but reduce polarity compared to an oxygen-based linker .
  • Molecular Data :
    • Formula: C₂₂H₁₉N₃O₃S₂
    • Molecular Weight: 437.53 g/mol
    • pKa: 12.77 (predicted)
    • CAS: 451468-35-2

N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()

  • Structural Differences : The 7-position substituent is phenyl (lacking methoxy), and the acetamide is linked to a 2-chloro-4-methylphenyl group.
  • The absence of methoxy groups may diminish hydrogen-bonding capacity .
  • Molecular Data :
    • Formula: C₂₁H₁₆ClN₃O₂S
    • Molecular Weight: 409.89 g/mol
    • CAS: 1105223-65-1

Research Findings and Implications

  • Substituent Effects : Methoxy groups (target compound) improve solubility and electronic donation, whereas fluorine () and chlorine () enhance stability and lipophilicity, respectively. Benzyl groups () may compromise target selectivity due to steric effects .
  • Synthetic Accessibility: The target compound’s methoxy-rich structure may require protective group strategies during synthesis, as seen in related thienopyrimidine derivatives ().

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